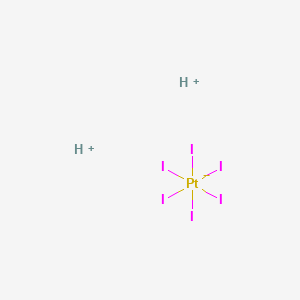
Dihydrogen hexaiodoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen hexaiodoplatinate is a chemical compound with the formula H₂PtI₆ It is a platinum-based compound where the platinum atom is coordinated with six iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrogen hexaiodoplatinate can be synthesized through the reaction of platinum metal with iodine in the presence of an oxidizing agent. One common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with potassium iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydrogen hexaiodoplatinate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents like hydrogen or hydrazine.
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen, hydrazine, or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in aqueous solutions with the addition of the desired ligand.
Major Products:
Reduction: Elemental platinum.
Substitution: Compounds like dihydrogen hexachloroplatinate or dihydrogen hexahydroxyplatinate
Scientific Research Applications
Dihydrogen hexaiodoplatinate has several applications in scientific research:
Catalysis: It is used as a precursor for the preparation of platinum-based catalysts, which are essential in various industrial processes, including hydrogenation and oxidation reactions.
Materials Science: It is utilized in the synthesis of platinum nanoparticles, which have applications in electronics, sensors, and as catalysts.
Analytical Chemistry: It is used in the determination of potassium and other cations in analytical procedures
Mechanism of Action
The mechanism by which dihydrogen hexaiodoplatinate exerts its effects is primarily through its ability to act as a source of platinum ions. In catalytic processes, the platinum ions facilitate the activation of reactants, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the reduction of hydrogen ions in hydrogenation reactions .
Comparison with Similar Compounds
Dihydrogen hexachloroplatinate: Similar in structure but with chloride ligands instead of iodide.
Dihydrogen hexabromoplatinate: Contains bromide ligands.
Dihydrogen hexafluoroplatinate: Contains fluoride ligands.
Uniqueness: Dihydrogen hexaiodoplatinate is unique due to the presence of iodide ligands, which can influence its reactivity and stability. The larger size and lower electronegativity of iodide compared to other halides can result in different chemical behaviors and applications .
Properties
CAS No. |
20740-45-8 |
|---|---|
Molecular Formula |
H2I6Pt |
Molecular Weight |
958.53 g/mol |
IUPAC Name |
hexaiodoplatinum(2-);hydron |
InChI |
InChI=1S/6HI.Pt/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
VQVVOLBVQFOANH-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].I[Pt-2](I)(I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
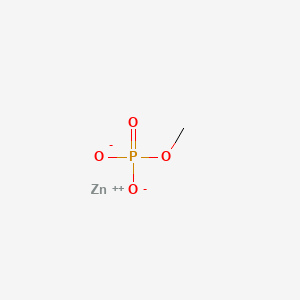
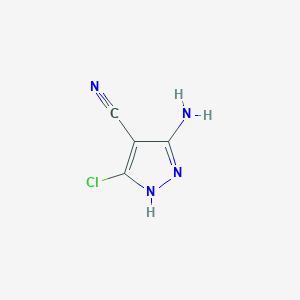
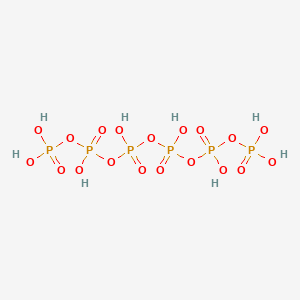
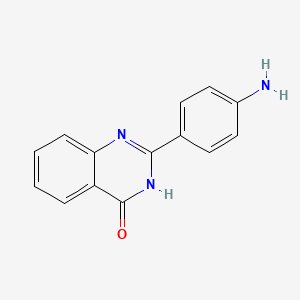
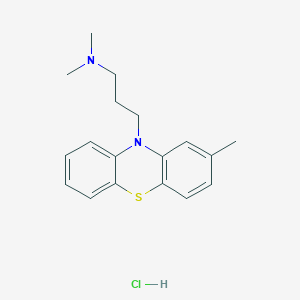

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
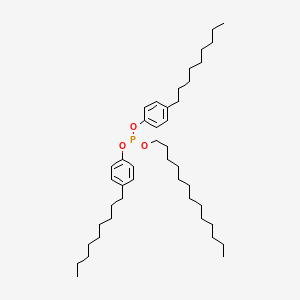
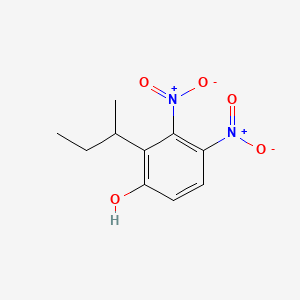

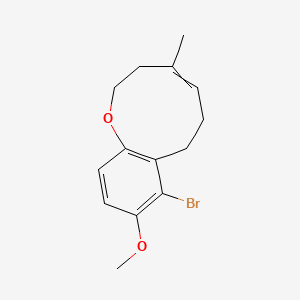
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

